molecular formula C25H17F3N4O4 B3877495 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE

2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE

Cat. No.: B3877495
M. Wt: 494.4 g/mol
InChI Key: NPPYWCZKZBTHLI-MHWRWJLKSA-N
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Description

2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE is a complex organic compound that features a variety of functional groups, including methoxy, nitro, trifluoromethyl, phenoxy, benzimidazole, and vinyl cyanide

Preparation Methods

The synthesis of 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the compound may also involve Friedel-Crafts acylation, nitration, and other electrophilic aromatic substitution reactions .

Chemical Reactions Analysis

2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties. The benzimidazole moiety is known to interact with biological targets such as enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE include other molecules with trifluoromethyl, nitro, and benzimidazole groups. These compounds share similar chemical properties but may differ in their specific applications and biological activities. Examples include trifluoromethane, nitrobenzene derivatives, and other benzimidazole-based compounds .

Properties

IUPAC Name

(E)-3-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O4/c1-14-3-6-18-19(9-14)31-24(30-18)16(13-29)10-15-4-7-22(23(11-15)35-2)36-21-8-5-17(25(26,27)28)12-20(21)32(33)34/h3-12H,1-2H3,(H,30,31)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPYWCZKZBTHLI-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE
Reactant of Route 2
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE
Reactant of Route 4
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)VINYL CYANIDE

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